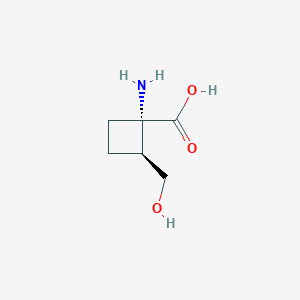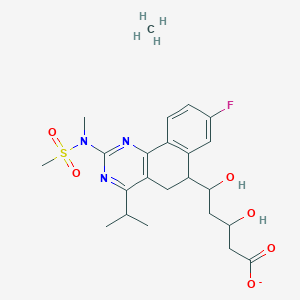
Rosuvastatin EP impurity H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosuvastatin EP impurity H is a chemical compound that is often encountered as an impurity in the production of rosuvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is specifically listed in the European Pharmacopoeia, which sets the standards for the quality and purity of medicinal substances. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin EP impurity H involves several steps, typically starting from the key intermediates used in the production of rosuvastatin itself. The process often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of rosuvastatin sodium from its methyl ester involves the addition of sodium hydroxide to a solution of the methyl ester in ethanol, followed by distillation and the addition of ether to the residue obtained from distillation .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of advanced chromatographic techniques to separate and purify the impurity from the main product. The use of ultra-high-performance liquid chromatography (UHPLC) has been validated for the estimation and separation of rosuvastatin and its impurities, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: Rosuvastatin EP impurity H can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions can vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Rosuvastatin EP impurity H has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, helping to ensure the accuracy and precision of impurity profiling in pharmaceutical products . In biology and medicine, understanding the presence and effects of impurities like this compound is crucial for assessing the safety and efficacy of medications. In the pharmaceutical industry, controlling impurities is essential for meeting regulatory standards and ensuring product quality.
Mecanismo De Acción
The mechanism of action of Rosuvastatin EP impurity H is closely related to its chemical structure and reactivity. While the primary focus is on its role as an impurity, understanding its interactions with biological systems can provide insights into its potential effects. The molecular targets and pathways involved may include interactions with enzymes and receptors that are relevant to the pharmacological activity of rosuvastatin .
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Rosuvastatin EP impurity H can be compared with other impurities listed in the European Pharmacopoeia for rosuvastatin tablets, such as impurity A, impurity B, and impurity C . Each impurity has unique structural features and chemical properties that distinguish it from the others.
List of Similar Compounds:- Rosuvastatin EP impurity A
- Rosuvastatin EP impurity B
- Rosuvastatin EP impurity C
- Rosuvastatin EP impurity D
- Rosuvastatin EP impurity FP-A
These impurities are all structurally related to rosuvastatin and can arise during its synthesis and storage. Understanding the differences between these impurities is essential for effective impurity profiling and quality control in pharmaceutical production.
Propiedades
Fórmula molecular |
C23H31FN3O6S- |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
5-[8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate;methane |
InChI |
InChI=1S/C22H28FN3O6S.CH4/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);1H4/p-1 |
Clave InChI |
XKVBTZKACVPRNV-UHFFFAOYSA-M |
SMILES canónico |
C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)
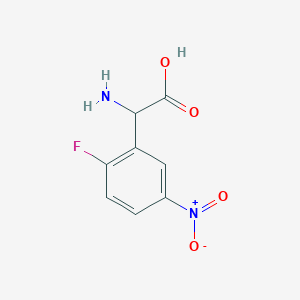


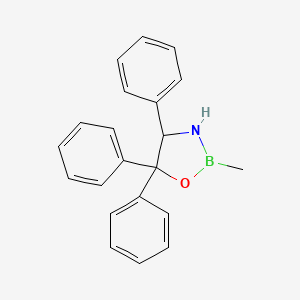
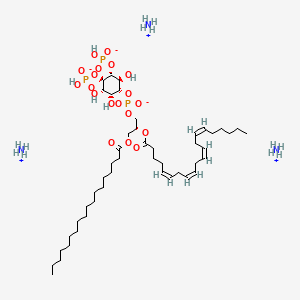
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
